molecular formula C9H12N2O B2803480 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 1256836-48-2

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B2803480
CAS No.: 1256836-48-2
M. Wt: 164.208
InChI Key: IHGWAHAKQIOSBU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a manganese catalyst in the presence of tert-butoxide and tetrahydrofuran (THF) as a solvent . The reaction is carried out under an inert atmosphere, such as argon, and involves hydrogenation at elevated temperatures (e.g., 120°C) for an extended period (e.g., 16 hours) . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.

Chemical Reactions Analysis

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Hydrogenation reactions can reduce the compound to form tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it interferes with the bacterial fatty acid synthesis pathway, thereby exhibiting antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and leading to the disruption of bacterial cell membrane synthesis.

Comparison with Similar Compounds

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWAHAKQIOSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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